Cas no 2034408-11-0 (N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide)
![N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide structure](https://www.kuujia.com/scimg/cas/2034408-11-0x500.png)
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
- N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
- N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
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- Inchi: 1S/C18H13F3N2O2S/c19-18(20,21)25-15-5-1-3-12(9-15)17(24)23-10-13-4-2-7-22-16(13)14-6-8-26-11-14/h1-9,11H,10H2,(H,23,24)
- InChI Key: YRHCJYLJSBVLHJ-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1C(=CC=CN=1)CNC(C1C=CC=C(C=1)OC(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 478
- XLogP3: 4.1
- Topological Polar Surface Area: 79.5
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6515-0293-5μmol |
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide |
2034408-11-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6515-0293-20mg |
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide |
2034408-11-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6515-0293-30mg |
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide |
2034408-11-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6515-0293-20μmol |
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide |
2034408-11-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6515-0293-40mg |
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide |
2034408-11-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6515-0293-15mg |
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide |
2034408-11-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6515-0293-2μmol |
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide |
2034408-11-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6515-0293-50mg |
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide |
2034408-11-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6515-0293-10mg |
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide |
2034408-11-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6515-0293-2mg |
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide |
2034408-11-0 | 2mg |
$59.0 | 2023-09-08 |
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide Related Literature
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
N-{[2-(Thiophen-3-yl)Pyridin-3-yl]Methyl}-3-(Trifluoromethoxy)Benzamide: A Comprehensive Overview
The compound N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide, identified by the CAS registry number 2034408-11-0, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structural features, which include a thiophene ring fused with a pyridine moiety and a trifluoromethoxy group attached to a benzamide backbone. The integration of these functional groups imparts distinctive electronic and steric properties, making it a subject of interest in contemporary chemical research.
Recent studies have highlighted the importance of thiophene-containing compounds in drug design due to their ability to modulate biological activities through π-conjugation and electron-withdrawing effects. The presence of the thiophene ring in this compound enhances its stability and bioavailability, making it a promising candidate for therapeutic applications. Additionally, the pyridine ring contributes to hydrogen bonding capabilities, further enhancing its interaction with biological targets.
The trifluoromethoxy group attached to the benzamide backbone is another critical feature of this compound. Trifluoromethoxy groups are known for their strong electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This group not only increases the lipophilicity of the compound but also plays a pivotal role in modulating its pharmacokinetic profile, making it an attractive option for drug delivery systems.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of this compound with greater accuracy. Molecular docking studies have revealed that this compound exhibits potential binding affinity towards various enzyme targets, including kinases and proteases. These findings suggest that it could serve as a lead compound in the development of novel therapeutic agents.
In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and functional group transformations. The synthesis typically begins with the preparation of intermediates such as 2-thiophenepyridine derivatives, followed by their coupling with trifluoromethoxybenzoyl chloride under appropriate conditions. The optimization of reaction conditions is crucial to ensure high yields and purity of the final product.
The application of this compound extends beyond pharmaceuticals, as it has shown promise in materials science as well. Its unique electronic properties make it a potential candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Recent research has demonstrated that incorporating thiophene-pyridine hybrids into polymer frameworks can significantly enhance their electrical conductivity and stability.
In conclusion, N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide (CAS No. 2034408-11-0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structural features, combined with recent advancements in chemical research, position it as a valuable asset in both academic and industrial settings.
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